N-(3-Fluoropyridin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine
Description
N-(3-Fluoropyridin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine is a synthetic spirocyclic compound featuring a 1-oxa-7-azaspiro[4.4]nonane core substituted at position 3 with a 3-fluoropyridin-2-yl group. This structure combines a spirocyclic framework with a fluorinated pyridine moiety, making it a candidate for exploration in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(3-fluoropyridin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c13-10-2-1-4-15-11(10)16-9-6-12(17-7-9)3-5-14-8-12/h1-2,4,9,14H,3,5-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFHPHPQJXWYRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(CO2)NC3=C(C=CC=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Friedel-Crafts Alkylation
A method adapted from the synthesis of analogous spiro compounds involves intramolecular Friedel-Crafts alkylation. Starting from a carbamate-protected amino alcohol (e.g., methyl (1R,3S)-1-amino-3-(4-bromophenyl)cyclopentanecarboxylate), reduction with sodium borohydride yields a diol intermediate. Subsequent treatment with carbonyldiimidazole (CDI) forms a carbamate, which undergoes Pd-catalyzed cross-coupling with organozinc reagents to install aryl groups. Acid chloride formation followed by intramolecular Friedel-Crafts cyclization in the presence of AlCl₃ generates the tetralone intermediate, a precursor to the spirocyclic framework.
Key Reaction Conditions
Spirocyclization via Bis-Electrophile Alkylation
An alternative route employs 3,3-bis(bromomethyl)oxetane (BBMO) as a bis-electrophile. Reacting BBMO with a primary amine (e.g., 2-fluoro-4-nitroaniline) under basic conditions facilitates simultaneous alkylation at two sites, forming the spiro[4.4]nonane ring. This method, optimized for scalability, uses sulfolane as a solvent and achieves >99% purity after crystallization.
Deprotection and Final Functionalization
Carbamate Deprotection
When tert-butyl carbamate (Boc)-protected intermediates are used, deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) quantitatively yields the free amine. For example, treatment of tert-butyl 7-azaspiro[4.4]nonane-7-carboxylate with TFA (4 equiv) at 0°C for 2 hours affords the amine hydrochloride salt, which is neutralized with aqueous NaHCO₃.
Chiral Resolution
Racemic mixtures generated during spirocyclization require enantiomeric separation. Chiral supercritical fluid chromatography (SFC) with columns such as Chiralpak AD-H and a mobile phase of CO₂/MeOH (70:30) resolves diastereomers with >99% enantiomeric excess (ee).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis using a C18 column (ACN/H₂O gradient) confirms purity >99% for final products.
Comparative Efficiency of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Friedel-Crafts Cyclization | High stereochemical control | Multi-step, costly catalysts | 70–78% |
| Bis-Electrophile Alkylation | Scalable, fewer steps | Requires anhydrous conditions | 85–90% |
| Buchwald-Hartwig Coupling | Direct coupling, commercial reagents | Sensitive to oxygen and moisture | 50–65% |
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluoropyridin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine or nitric acid.
Common Reagents and Conditions
The reactions generally require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions depending on the desired product .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and conditions used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of fluorinated compounds in enhancing the potency of anticancer agents. N-(3-Fluoropyridin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine has been examined for its efficacy against drug-resistant cancer cell lines. The incorporation of fluorine atoms often increases the lipophilicity and metabolic stability of drugs, which can lead to improved therapeutic outcomes.
| Study | Findings |
|---|---|
| Fluorinated compounds showed up to two orders of magnitude greater potency in drug-resistant cancer cell lines compared to standard treatments like paclitaxel. |
Radioprotective Effects
The compound has also been investigated for its radioprotective properties. Similar compounds have demonstrated the ability to inhibit radiation-induced apoptosis and reduce reactive oxygen species (ROS) generation, suggesting potential applications in protecting normal tissues during radiotherapy.
Case Study 1: Anticancer Efficacy
In a study assessing various fluorinated derivatives, this compound was found to exhibit selective cytotoxicity against specific cancer cell lines. The mechanism was attributed to its ability to disrupt cellular signaling pathways involved in proliferation and survival.
Case Study 2: Development of Drug Formulations
Another research effort focused on formulating this compound into a drug delivery system aimed at enhancing bioavailability and targeting capabilities. The study utilized nanoparticles as carriers, significantly improving the pharmacokinetic profile of the compound.
The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes and receptors involved in disease processes:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes linked to tumor growth.
- Receptor Modulation : Its structural features allow it to bind effectively with various receptors, potentially modulating their activity.
Mechanism of Action
The mechanism of action of N-(3-Fluoropyridin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine involves its interaction with specific molecular targets within biological systems. It is believed to modulate certain pathways by binding to enzymes or receptors, thereby influencing cellular processes. Detailed studies are ongoing to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Spirocyclic Core Variations
The 1-oxa-7-azaspiro[4.4]nonane skeleton is a hallmark of several natural products and synthetic intermediates. Key comparisons include:
The target compound’s saturated spirocyclic core distinguishes it from azaspirene, which contains an α,β-unsaturated lactone system . The presence of a fluorine atom on the pyridine ring may enhance metabolic stability compared to non-fluorinated analogs .
Substituent Variations
The 3-fluoropyridin-2-yl group is a recurring motif in bioactive compounds. Comparisons include:
Physicochemical Properties
Available data for related compounds:
Biological Activity
N-(3-Fluoropyridin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine is a compound of interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C12H16FN3O
- Molecular Weight: 237.278 g/mol
The compound features a spirocyclic structure that combines a pyridine ring with an azaspiro framework, which can influence its interaction with biological targets.
The mechanism of action for this compound involves its ability to interact with specific enzymes or receptors in biological systems. This interaction may lead to the inhibition or activation of various pathways, contributing to its pharmacological effects.
Potential Targets:
- Monoamine Oxidase (MAO): Similar compounds have shown selective inhibition towards MAO-A and MAO-B, which are crucial in the metabolism of neurotransmitters.
- Vascular Adhesion Protein 1 (VAP-1): Compounds with a similar structure have been explored for their inhibitory effects on VAP-1, which plays a role in inflammation and vascular biology .
Pharmacological Effects
Research indicates that compounds with structural similarities to this compound exhibit various biological activities:
- Anti-inflammatory Activity: Some derivatives have been tested in murine models for their ability to reduce lung inflammation.
- Antidiabetic Effects: Compounds that inhibit α-glucosidase have shown promise in managing blood glucose levels, which may be relevant for this compound as well .
- Anticancer Potential: The ability to modulate enzyme activity could lead to applications in cancer therapy, particularly in targeting tumor microenvironments.
Case Study 1: Inhibition of VAP-1
A study demonstrated that compounds structurally related to N-(3-Fluoropyridin-2-yl)-1-oxa-7-azaspiro[4.4]nonan exhibited significant inhibition of VAP-1 activity in vitro, leading to reduced leukocyte adhesion and migration in inflammatory models .
Case Study 2: Selective MAO Inhibition
Another research effort focused on the synthesis and evaluation of 3-fluoroallyl amine derivatives, revealing that certain compounds showed high selectivity for MAO-A over other oxidases, suggesting a potential therapeutic application for mood disorders .
Data Table: Comparison of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-(3-Fluoropyridin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine, and how can reaction conditions be optimized?
Answer:
The synthesis of structurally related spirocyclic amines often employs cascade reactions or stepwise nucleophilic substitutions. For example, describes a cascade reaction for aryl-substituted 2-aminopyridine derivatives, where intermediates are stabilized via resonance during cyclization. Key steps include:
- Use of nitro-substituted precursors to facilitate regioselective coupling.
- Optimization of solvent polarity (e.g., DMF or THF) to control reaction rates and minimize byproducts.
- Post-synthetic purification via column chromatography or recrystallization to isolate the target compound .
highlights stepwise methods for N-heterocyclic amines, using reagents like morpholine or isobutylamine to functionalize pyrimidine cores. Computational tools (e.g., quantum chemical reaction path searches, as in ) can predict optimal conditions (temperature, catalyst loading) to reduce trial-and-error experimentation .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Answer:
Structural validation typically involves:
- 1H/13C NMR spectroscopy to confirm the presence of the spirocyclic oxa-aza ring and fluoropyridinyl substituent. For example, reports δ~8.2–8.5 ppm for aromatic protons and δ~70–80 ppm for spirocyclic carbons in related compounds.
- High-resolution mass spectrometry (HRMS) to verify molecular formula accuracy.
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated for analogous spiro compounds in .
Basic: What in vitro assays are suitable for evaluating the bioactivity of this compound, and what are common pitfalls in data interpretation?
Answer:
- Enzyme inhibition assays (e.g., acetylcholinesterase or BChE inhibition using the Ellman method, as in ) are standard for neuroactive compounds. Key parameters:
- Substrate concentration (e.g., 0.5–1 mM acetylthiocholine).
- Control experiments to rule out nonspecific binding (e.g., using donepezil as a reference inhibitor).
- Pitfalls include solvent interference (e.g., DMSO >1% vol/vol) and pH sensitivity of fluorogenic substrates. Normalize activity to vehicle controls and validate with dose-response curves .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Answer:
SAR studies require systematic variation of substituents and computational modeling:
- Substituent modification: Replace the 3-fluoropyridinyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on target binding. provides a template using pyrazolo-pyrimidin-7-amines substituted at position 5.
- Molecular docking: Use software like AutoDock Vina to predict binding modes against targets (e.g., AChE) based on crystallographic data from . Validate predictions with mutagenesis or thermodynamic integration .
Advanced: How can contradictions in reported bioactivity data across studies be resolved methodologically?
Answer:
Contradictions often arise from assay variability or compound degradation. Mitigation strategies:
- Standardize protocols: Adopt uniform substrate concentrations (e.g., 0.5 mM acetylthiocholine in Ellman assays) and incubation times (20–30 min).
- Stability testing: Use LC-MS ( ) to verify compound integrity under assay conditions (e.g., pH 7.4 buffer, 37°C).
- Cross-validate with orthogonal assays: Compare enzyme inhibition data with cellular viability assays (e.g., MTT) to distinguish specific activity from cytotoxicity .
Advanced: What computational approaches are effective for optimizing the synthesis and reactivity of this compound?
Answer:
- Reaction path searching: Tools like GRRM (Global Reaction Route Mapping) can identify low-energy pathways for spirocyclic ring formation, reducing side reactions ( ).
- Solvent effect modeling: COSMO-RS simulations predict solvent compatibility (e.g., THF vs. acetonitrile) to maximize yield.
- Transition state analysis: DFT calculations (e.g., B3LYP/6-31G*) elucidate steric hindrance in fluoropyridinyl coupling steps, guiding reagent selection .
Advanced: How can process engineering principles improve scalability for preclinical studies?
Answer:
- Membrane separation (e.g., nanofiltration) purifies intermediates without column chromatography, as classified under (RDF2050104).
- Flow chemistry minimizes batch variability and enables continuous spirocyclization.
- Process analytical technology (PAT) monitors reaction progress in real-time using inline NMR or IR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
